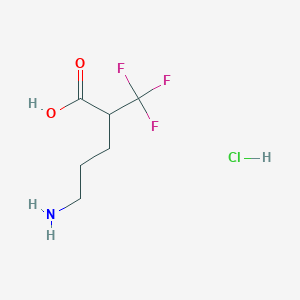

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield 2-amino-5-azolylpentanoic acids . Another approach for synthesizing functionalized pentanoic acids includes the reaction of 5-(tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride with different catalysts to yield various lactones . Additionally, a one-step synthesis method has been developed for 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid by reacting isoflavones with arginine, which is suitable for library synthesis in drug discovery .

Molecular Structure Analysis

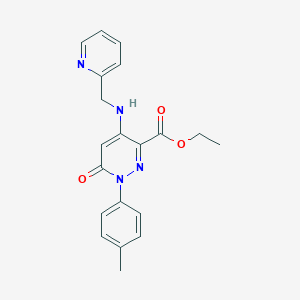

The molecular structure of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride would consist of a pentanoic acid backbone with an amino group at the 5-position and a trifluoromethyl group at the 2-position. The compounds studied in the papers share a similar backbone but differ in the substituents attached to the pentanoic acid core, which significantly influences their biological activity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, acid-catalyzed intramolecular reactions, and one-step reactions with isoflavones. For instance, the alkylation of tetrazole resulted in the formation of 2-amino-5-azolylpentanoic acids , while acid-catalyzed intramolecular reactions of 5-(tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride led to the formation of various lactones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its acidity due to the electron-withdrawing nature of fluorine atoms. The amino group at the 5-position would contribute to the compound's basicity and its ability to form salts, such as the hydrochloride salt .

Scientific Research Applications

1. Applications in Enzyme Studies

- Enzyme Inactivation Studies : 2-Amino-4-chloro-5-(-nitrophenylsulfinyl)pentanoic acid, a derivative, has been used in studies to inactivate enzymes like cystathionine y-synthetase and methionine y-lyase through a mechanism-based approach, demonstrating its utility in enzyme research (Johnston et al., 1980).

2. Synthesis and Structural Studies

- Synthesis of Derivatives : Research includes the synthesis of compounds like 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, highlighting the compound's role in chemical synthesis (Lin Yuan, 2006).

- Peptide Synthesis : It's been used in the solid-phase peptide synthesis of oligopeptides for sequence-specific chromogenic protease substrates, indicating its application in peptide and protein engineering (Badalassi et al., 2002).

3. Biomedical Research

- Cancer Research : Derivatives like S-2-amino-5-azolylpentanoic acids have been studied as inhibitors of nitric oxide synthases, important in cancer research (Ulhaq et al., 1998).

- Photodynamic Therapy : 5-amino-4-ketone pentanoic acid hydrochloride has been used in photodynamic therapy for urethral condyloma acuminatum, showing its potential in medical treatments (Hu Xi-ju, 2013).

4. Drug Synthesis and Analysis

- Drug Synthesis : It's been involved in synthesizing drugs like fluvoxamine, a potent antidepressant, indicating its role in pharmaceutical chemistry (Matarrese et al., 1997).

- Thromboxane A2 Synthetase Inhibition : Studies have used compounds like (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylene]amino]oxy] pentanoic acid for inhibiting thromboxane A2 synthetase, essential in cardiovascular research (Clerck et al., 1989).

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

5-amino-2-(trifluoromethyl)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(5(11)12)2-1-3-10;/h4H,1-3,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFNJLJZOXFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)